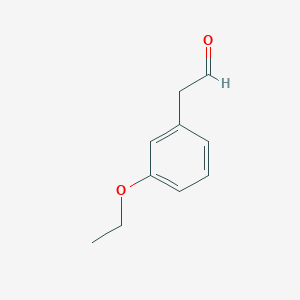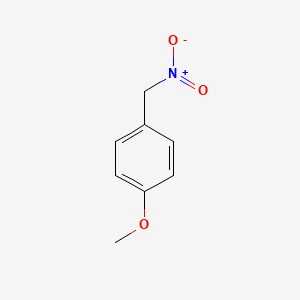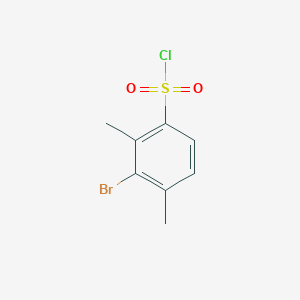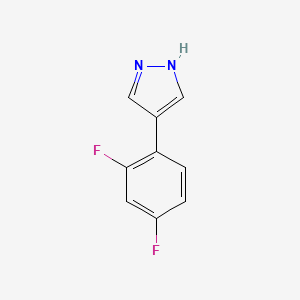
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a cyclobutane ring structure. This compound is notable for its unique stereochemistry, which includes both (1R,3S) and (1S,3R) enantiomers. The presence of an aminomethyl group and a hydroxyl group on the cyclobutane ring makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol typically begins with commercially available cyclobutane derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Both the hydroxyl and aminomethyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique stereochemistry and reactivity.
Biology:
- Investigated for its potential as a chiral ligand in asymmetric synthesis.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Studied for its potential applications in catalysis and materials science.
Mecanismo De Acción
The mechanism of action of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol involves its interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
Uniqueness:
- The cyclobutane ring in rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol provides unique steric and electronic properties compared to cyclopropane and cyclopentane analogs.
- The specific stereochemistry of the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(1S,3R)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(4-8)3-6(7)9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
FAGMXVLCFMWUFE-WDSKDSINSA-N |
SMILES isomérico |
CC1([C@@H](C[C@@H]1O)CN)C |
SMILES canónico |
CC1(C(CC1O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)



![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

